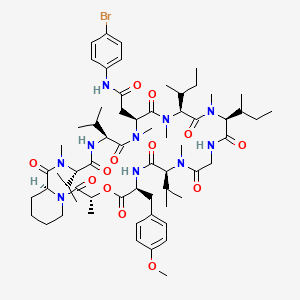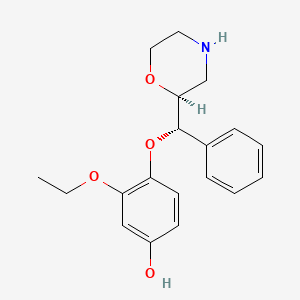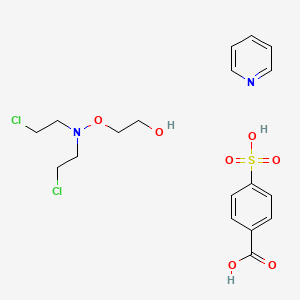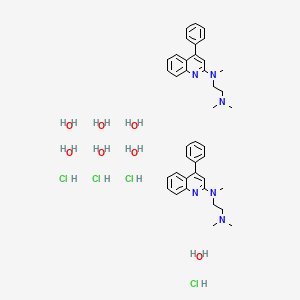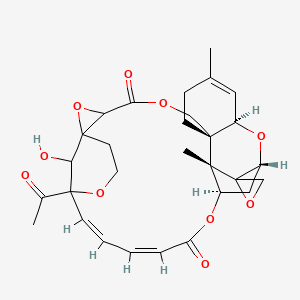
Isosatratoxin F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isosatratoxin F is a trichothecene mycotoxin produced by the fungus Stachybotrys chartarum. It is a macrocyclic trichothecene, a type of sesquiterpene, known for its potent cytotoxic effects. This compound is one of the contributors to “sick building syndrome,” where health issues of building occupants are directly tied to time spent in mold-infected buildings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isosatratoxin F is typically isolated from cultures of Stachybotrys chartarum. The fungus is grown on a suitable medium, such as rice, and the mycotoxins are extracted using organic solvents. The extracts are then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Stachybotrys chartarum under controlled conditions. The production process includes optimizing the growth medium, temperature, and humidity to maximize toxin yield. The mycotoxins are then extracted and purified using advanced chromatographic methods .
Chemical Reactions Analysis
Types of Reactions
Isosatratoxin F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often use reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
Scientific Research Applications
Isosatratoxin F has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactions of trichothecenes.
Biology: It is used to investigate the biological effects of mycotoxins on cells and organisms.
Medicine: Research on this compound helps in understanding its toxicological effects and potential therapeutic applications.
Industry: It is used in studies related to indoor air quality and mold contamination.
Mechanism of Action
Isosatratoxin F exerts its effects by inhibiting protein synthesis in eukaryotic cells. It accelerates the production of reactive oxygen species, which in turn mediates the induction of programmed cell death pathways. The compound targets ribosomes and disrupts their function, leading to cytotoxic effects .
Comparison with Similar Compounds
Isosatratoxin F is similar to other trichothecene mycotoxins, such as satratoxin H, roridin E, and verrucarin. These compounds share a common core structure but differ in their functional groups and side chains. This compound is unique due to its specific structural features and potent cytotoxic effects .
List of Similar Compounds
- Satratoxin H
- Roridin E
- Verrucarin
Is there anything else you would like to know about this compound?
Properties
CAS No. |
73513-01-6 |
|---|---|
Molecular Formula |
C29H34O10 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(7R,12R,14R,16S,17R,20Z,22Z)-24-acetyl-28-hydroxy-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione |
InChI |
InChI=1S/C29H34O10/c1-16-7-9-26-14-34-23(32)22-28(39-22)10-11-35-27(17(2)30,24(28)33)8-5-4-6-21(31)38-18-13-20(37-19(26)12-16)29(15-36-29)25(18,26)3/h4-6,8,12,18-20,22,24,33H,7,9-11,13-15H2,1-3H3/b6-4-,8-5-/t18-,19-,20-,22?,24?,25-,26-,27?,28?,29?/m1/s1 |
InChI Key |
SJCPVUVBUQDGKN-RDSLEMPWSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@@]3(CC1)COC(=O)C4C5(O4)CCOC(C5O)(/C=C\C=C/C(=O)O[C@H]6[C@]3(C7(CO7)[C@@H](C6)O2)C)C(=O)C |
Canonical SMILES |
CC1=CC2C3(CC1)COC(=O)C4C5(O4)CCOC(C5O)(C=CC=CC(=O)OC6C3(C7(CO7)C(C6)O2)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


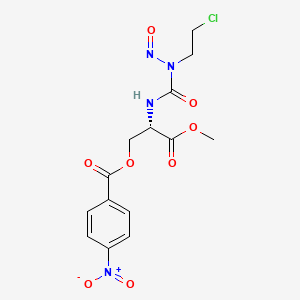
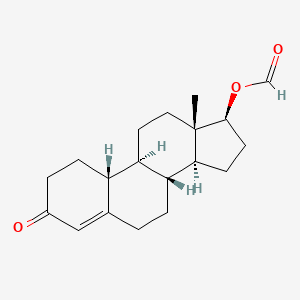
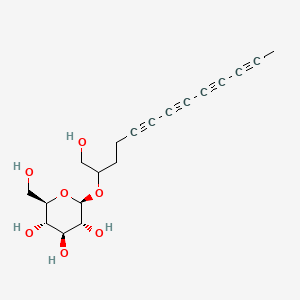

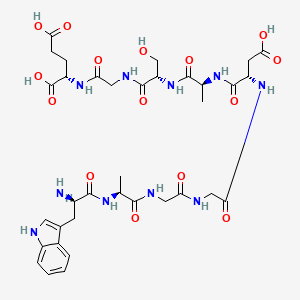

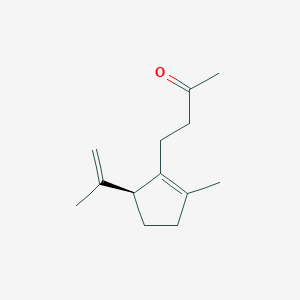
![sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide](/img/structure/B12773572.png)


